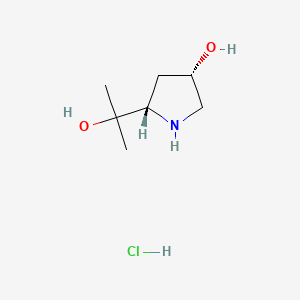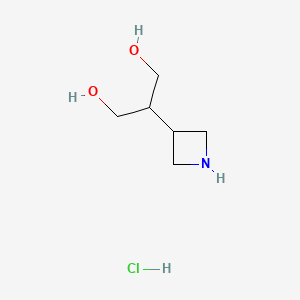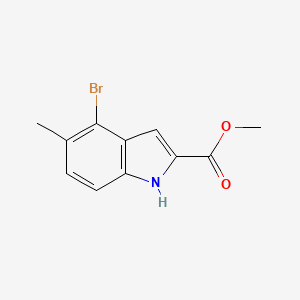![molecular formula C10H21NO3 B6609862 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine CAS No. 2866322-59-8](/img/structure/B6609862.png)
1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine is a versatile chemical compound with a unique structure that holds immense potential for various applications in scientific research. This compound is characterized by its oxan-4-ylmethanamine core, which is modified with a 2,2-dimethoxyethyl group, making it a valuable building block in organic synthesis and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine typically involves the reaction of oxan-4-ylmethanamine with 2,2-dimethoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain consistency and meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-ylmethanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxan-4-ylmethanone derivatives, alcohols, and substituted amines. These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
- 2,2-Dimethyl-1,3-dioxolan-4-methanamine
- 2,2-Dimethyl-1,3-dioxolane-4-methanamine
- 2,2-Dimethyl-1,3-dioxolane-4-methylamine
- 3-Amino-1,2-propanediol acetonide
- 4-Aminomethyl-2,2-dimethyl-1,3-dioxolane
Uniqueness
1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine is unique due to its specific structural features, such as the 2,2-dimethoxyethyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-12-9(13-2)7-10(8-11)3-5-14-6-4-10/h9H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOBJRIPJXGEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1(CCOCC1)CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)



![3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6609846.png)

![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)


![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
